molecular formula C11H17N3O2S B7134983 N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide

N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7134983
M. Wt: 255.34 g/mol
InChI Key: LATFENQPPJTJFH-UHFFFAOYSA-N
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Description

N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiolane ring, a pyrazole ring, and a carboxamide group, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-8(2)14-5-3-10(13-14)11(15)12-9-4-6-17(16)7-9/h3,5,8-9H,4,6-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATFENQPPJTJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2CCS(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dithiolane derivative.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Carboxamide Group Introduction: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Catalysts and Solvents: Utilizing appropriate catalysts and solvents to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide
  • 2-(cyclopropylmethoxy)-N-(1-oxothiolan-3-yl)benzamide
  • tert-butyl N-(1-imino-1-oxothiolan-3-yl)-N-methylcarbamate

Uniqueness

N-(1-oxothiolan-3-yl)-1-propan-2-ylpyrazole-3-carboxamide stands out due to its unique combination of a thiolane ring, a pyrazole ring, and a carboxamide group

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